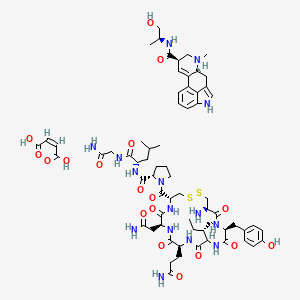![molecular formula C23H30N2O2 B1249028 [(6Ar,9R,10S,10aR)-7,9-dimethyl-5-(2-methylbut-3-en-2-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate](/img/structure/B1249028.png)
[(6Ar,9R,10S,10aR)-7,9-dimethyl-5-(2-methylbut-3-en-2-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(6Ar,9R,10S,10aR)-7,9-dimethyl-5-(2-methylbut-3-en-2-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate is an alkaloid.
CID 10044441 is a natural product found in Cordyceps tenuipes and Aspergillus fumigatus with data available.
Aplicaciones Científicas De Investigación
Ergoline-Derived Inverse Agonists for Narcolepsy Treatment
Research indicates that ergoline derivatives, structurally related to the compound , have potential as inverse agonists of the human histamine H3 receptor (H3R). These derivatives are explored as drug candidates for treating narcolepsy. Studies highlight a specific ergoline derivative, which exhibited favorable pharmacokinetic and in vitro safety profiles, showing promise as a lead compound in developing H3R inverse agonists (Auberson et al., 2014).
Indole Derivatives for Improved Narcolepsy Treatment
Further research on ergolines led to the development of indole derivatives with high H3 receptor affinity. These molecules demonstrated significant potential for treating narcolepsy, showing a strong correlation between pharmacodynamic effects and brain receptor occupancy, without measurable safety liabilities (Auberson et al., 2015).
Microwave-Assisted Synthesis of Indoloquinoline Derivatives
A study explored the microwave-assisted synthesis of indoloquinoline derivatives, offering a rapid and efficient method with higher yields and reduced waste generation compared to traditional methods. This approach is significant for developing new pharmaceuticals and research compounds (Avula et al., 2015).
Antitubercular Evaluation of Quinoline Derivatives
Research on the synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones revealed their potential as antitubercular agents. The study's findings could lead to the development of new treatments for tuberculosis (Kantevari et al., 2011).
Antiproliferative Activity of Indoloquinoline Derivatives
A study investigated the synthesis and antiproliferative activity of 11-aminoalkylamino-substituted indoloquinolines, identifying compounds with selective cytotoxicities against various cancer cell lines. This research contributes to the development of new anticancer therapies (Wang et al., 2012).
Synthesis of Indoloquinolines from Isatins
Another study focused on synthesizing indoloquinolines from isatins, exploring different reaction mechanisms and potential pharmaceutical applications (Bergman et al., 2003).
In vitro Antiproliferative Activity of Indoloquinoline Derivatives
Further research on the antiproliferative properties of indoloquinoline derivatives against cancer cells demonstrated their potential as DNA, topo I, and topo II inhibitors, which could lead to apoptosis in cancer cells (Lu et al., 2010).
Propiedades
Fórmula molecular |
C23H30N2O2 |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
[(6aR,9R,10S,10aR)-7,9-dimethyl-5-(2-methylbut-3-en-2-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate |
InChI |
InChI=1S/C23H30N2O2/c1-7-23(4,5)22-16-11-18-20(15-9-8-10-17(24-22)19(15)16)21(27-14(3)26)13(2)12-25(18)6/h7-10,13,18,20-21,24H,1,11-12H2,2-6H3/t13-,18-,20-,21+/m1/s1 |
Clave InChI |
OSICWVVWEXKSBD-NDKINLCJSA-N |
SMILES isomérico |
C[C@@H]1CN([C@@H]2CC3=C(NC4=CC=CC(=C34)[C@H]2[C@H]1OC(=O)C)C(C)(C)C=C)C |
SMILES |
CC1CN(C2CC3=C(NC4=CC=CC(=C34)C2C1OC(=O)C)C(C)(C)C=C)C |
SMILES canónico |
CC1CN(C2CC3=C(NC4=CC=CC(=C34)C2C1OC(=O)C)C(C)(C)C=C)C |
Sinónimos |
fumigaclavine C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


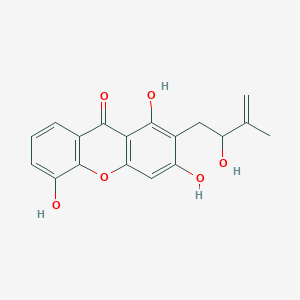

![(2S)-4-[{[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}(carboxylatomethyl)sulfonio]-2-ammoniobutanoate](/img/structure/B1248952.png)

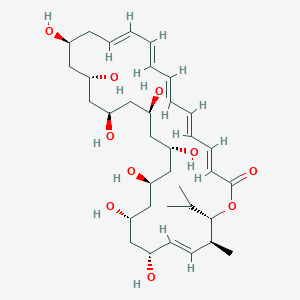

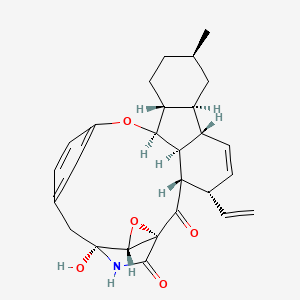
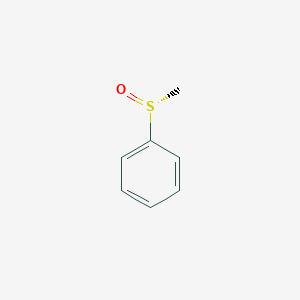
![methyl 3-chloro-4,6-dihydroxy-2-[3-[(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)amino]-3-oxopropyl]benzoate](/img/structure/B1248961.png)
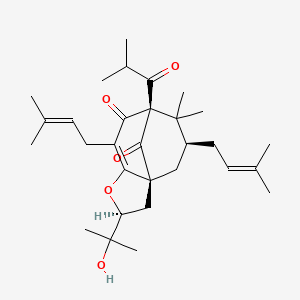

![disodium;(3R,5R,6R)-3-[3-[(E)-[(2E)-2-(carbamoylhydrazinylidene)ethylidene]amino]-2-oxoimidazolidin-1-yl]-6-[[(2R)-2-(2-fluoro-4-hydroxyphenyl)-2-sulfonatoacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1248966.png)

